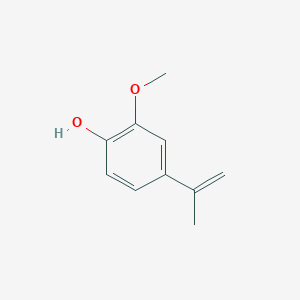
Phenol, 2-methoxy-4-(1-methylethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-methoxy-4-(1-methylethenyl)-, also known as isoeugenol, is an organic compound with the molecular formula C10H12O2. It is a derivative of phenol and is characterized by the presence of a methoxy group and a propenyl group attached to the aromatic ring. This compound is commonly found in essential oils of various plants and is known for its pleasant aroma.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, 2-methoxy-4-(1-methylethenyl)- can be synthesized through several methods. One common method involves the methylation of eugenol using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of isoeugenol.
Industrial Production Methods
In industrial settings, isoeugenol is often produced through the isomerization of eugenol. This process involves heating eugenol in the presence of a catalyst, such as sodium hydroxide or potassium hydroxide, to induce the rearrangement of the propenyl group from the 1-position to the 2-position on the aromatic ring.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-methoxy-4-(1-methylethenyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form vanillin, a valuable flavoring agent.
Reduction: Reduction of isoeugenol can yield dihydroisoeugenol.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Hydrogenation using a palladium catalyst is a typical method for reducing isoeugenol.
Substitution: Reagents such as bromine or nitric acid can be used for substitution reactions on the aromatic ring.
Major Products
Vanillin: Formed through oxidation.
Dihydroisoeugenol: Formed through reduction.
Substituted derivatives: Formed through electrophilic aromatic substitution.
Scientific Research Applications
Phenol, 2-methoxy-4-(1-methylethenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
Mechanism of Action
The mechanism of action of phenol, 2-methoxy-4-(1-methylethenyl)- involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes, such as cyclooxygenase, which plays a role in inflammation. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage to cells.
Comparison with Similar Compounds
Phenol, 2-methoxy-4-(1-methylethenyl)- can be compared with other similar compounds, such as:
Eugenol: Differing by the position of the propenyl group.
Vanillin: An oxidation product of isoeugenol.
Dihydroisoeugenol: A reduction product of isoeugenol.
Uniqueness
The unique combination of the methoxy and propenyl groups in phenol, 2-methoxy-4-(1-methylethenyl)- imparts distinct chemical and biological properties, making it valuable in various applications.
Properties
CAS No. |
110346-52-6 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-methoxy-4-prop-1-en-2-ylphenol |
InChI |
InChI=1S/C10H12O2/c1-7(2)8-4-5-9(11)10(6-8)12-3/h4-6,11H,1H2,2-3H3 |
InChI Key |
UVMRYBDEERADNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


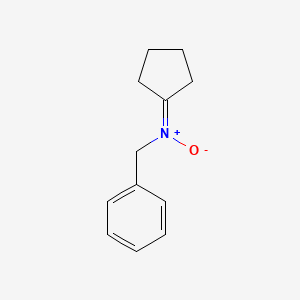
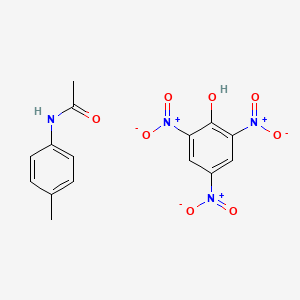
![[(Bicyclo[4.3.1]dec-3-en-10-ylidene)methyl](trimethyl)silane](/img/structure/B14310842.png)
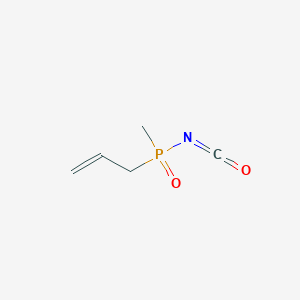
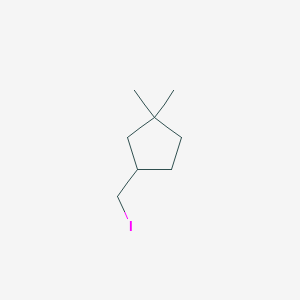
![(E)-1-(2-Nitrophenyl)-N-[2-(prop-1-en-2-yl)phenyl]methanimine](/img/structure/B14310866.png)
stannane](/img/structure/B14310872.png)
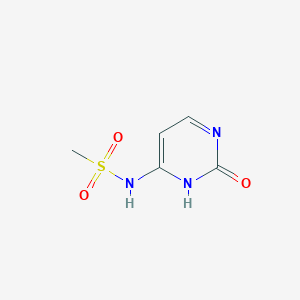
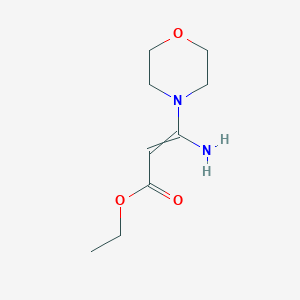
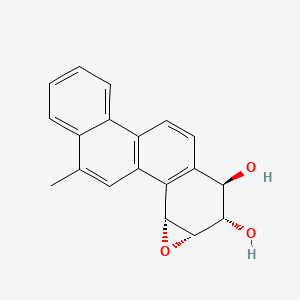
![3,6-Di-tert-butylpyrrolo[3,2-b]pyrrole](/img/structure/B14310892.png)

![5-[5-(Propan-2-yl)furan-2-yl]-N-[4-(propan-2-yl)phenyl]pentanamide](/img/structure/B14310906.png)
![[1,1-Bis(methylsulfanyl)pent-1-en-3-ylidene]propanedinitrile](/img/structure/B14310915.png)
